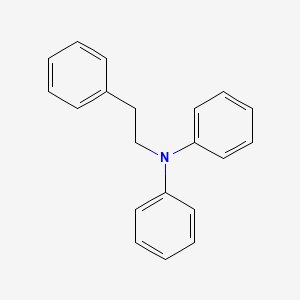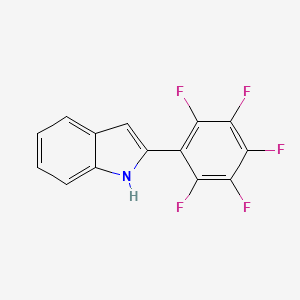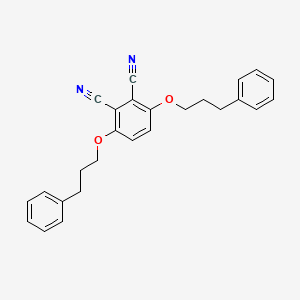
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- is a chemical compound known for its unique structure and properties It is a derivative of 1,2-benzenedicarbonitrile, with two 3-phenylpropoxy groups attached at the 3 and 6 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- typically involves the reaction of 1,2-benzenedicarbonitrile with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for 1,2-benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- involves its interaction with molecular targets such as enzymes and receptors. The phenylpropoxy groups can enhance binding affinity to specific proteins, leading to modulation of biological pathways. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenedicarbonitrile: The parent compound without the phenylpropoxy groups.
3,6-Dibutoxy-1,2-benzenedicarbonitrile: A similar compound with butoxy groups instead of phenylpropoxy groups.
Uniqueness
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- is unique due to the presence of the phenylpropoxy groups, which can significantly alter its chemical and biological properties compared to its analogs. These groups can enhance lipophilicity, binding affinity, and overall reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
116453-81-7 |
|---|---|
Formule moléculaire |
C26H24N2O2 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
3,6-bis(3-phenylpropoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H24N2O2/c27-19-23-24(20-28)26(30-18-8-14-22-11-5-2-6-12-22)16-15-25(23)29-17-7-13-21-9-3-1-4-10-21/h1-6,9-12,15-16H,7-8,13-14,17-18H2 |
Clé InChI |
UXPLFPWOBQFNCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCOC2=C(C(=C(C=C2)OCCCC3=CC=CC=C3)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


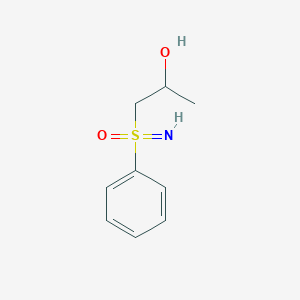

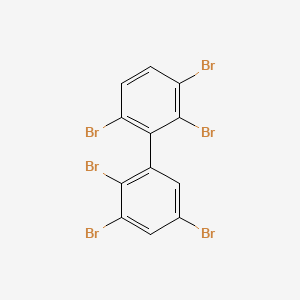

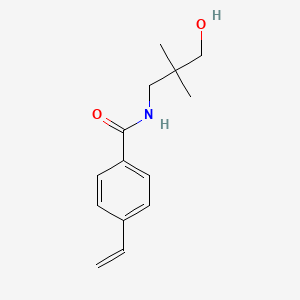
![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
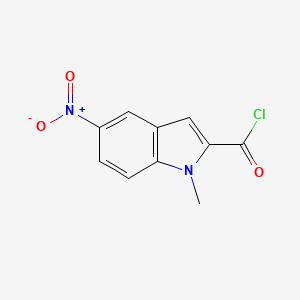
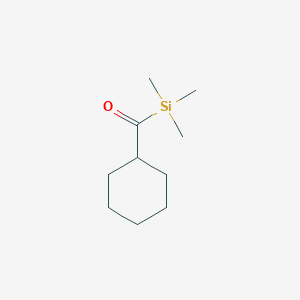
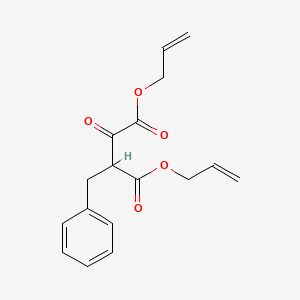
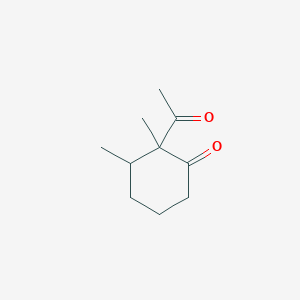
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
